molecular formula C7H9ClN2O B1504248 1-(3-Aminopyridin-4-YL)ethanone hydrochloride CAS No. 1185292-85-6

1-(3-Aminopyridin-4-YL)ethanone hydrochloride

Cat. No.: B1504248
CAS No.: 1185292-85-6
M. Wt: 172.61 g/mol
InChI Key: IXRWXRYRZOGIHY-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

The compound 1-(3-Aminopyridin-4-yl)ethanone hydrochloride exhibits a well-defined molecular architecture characterized by a pyridine ring system bearing both amino and acetyl functional groups in specific positional arrangements. The base structure, 1-(3-Aminopyridin-4-yl)ethanone, contains a pyridine ring with an amino group positioned at the 3-position and an ethanone (acetyl) group attached to the 4-position of the ring system. The hydrochloride salt formation occurs through protonation, typically at the pyridine nitrogen, resulting in enhanced water solubility and crystalline stability compared to the free base form.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound designated as this compound. Alternative naming conventions include 4-acetyl-3-aminopyridine hydrochloride and ethanone, 1-(3-amino-4-pyridinyl)-, hydrochloride. The molecular structure demonstrates clear heterocyclic characteristics typical of substituted pyridines, with the nitrogen atom in the ring contributing to the compound's basic properties and subsequent salt formation capabilities.

Spectroscopic characterization reveals distinctive features consistent with the proposed structure. The compound exhibits characteristic absorption patterns in nuclear magnetic resonance spectroscopy, with proton signals corresponding to the aromatic pyridine protons, the amino group protons, and the methyl group of the acetyl substituent. Mass spectrometry analysis confirms the molecular weight and fragmentation patterns consistent with the expected structure, providing additional confirmation of the compound's identity and purity.

Structural Parameter Specification
Ring System Pyridine-based heterocycle
Amino Group Position 3-position
Acetyl Group Position 4-position
Salt Form Hydrochloride
Systematic Name This compound

Historical Context and Discovery

The development of this compound emerges from the broader historical context of aminopyridine chemistry research that gained momentum during the mid-20th century. Aminopyridines as a class of compounds first came to scientific prominence through systematic investigations of pyridine derivatives and their potential applications in various fields including pharmaceuticals and materials science. The specific compound represents part of ongoing research efforts to synthesize and characterize substituted aminopyridines with diverse functional group arrangements.

Research into acetylated aminopyridines has historical roots in studies examining the reactivity patterns of amino-substituted pyridine rings toward acylation reactions. Early investigations demonstrated that different positional isomers of aminopyridines exhibit distinct reactivity profiles during acetylation processes, with 3-aminopyridine showing unique behavioral patterns compared to its 2- and 4-isomeric counterparts. These fundamental studies provided the groundwork for understanding how specific substitution patterns influence both synthetic accessibility and chemical properties of resulting compounds.

The synthesis methodologies for this particular compound build upon established protocols for preparing aminopyridine derivatives, incorporating both classical organic chemistry approaches and more modern synthetic techniques. Historical development of these synthetic routes involved optimization of reaction conditions, purification methods, and salt formation processes to achieve the desired compound in suitable purity and yield for research applications. The evolution of these synthetic approaches reflects broader advances in heterocyclic chemistry and the growing understanding of pyridine chemistry principles.

Contemporary research interest in this compound stems from its potential utility as a synthetic intermediate and its role in exploring structure-activity relationships within aminopyridine chemical space. The compound serves as a representative example of how systematic structural modifications to basic heterocyclic frameworks can generate molecules with distinct properties and potential applications across multiple research domains.

Significance in Pyridine-Based Chemistry

Within the extensive landscape of pyridine-based chemistry, this compound occupies a notable position as a bifunctional heterocyclic compound that demonstrates the versatility achievable through strategic substitution of the pyridine ring system. The compound exemplifies how the incorporation of both electron-donating amino groups and electron-withdrawing carbonyl groups onto a pyridine scaffold creates opportunities for diverse chemical transformations and applications. This dual functionality enables the molecule to participate in various reaction types, including nucleophilic substitutions, electrophilic aromatic substitutions, and carbonyl chemistry reactions.

The positioning of functional groups within this compound illustrates important principles of pyridine chemistry, particularly regarding the influence of substituent effects on reactivity patterns. The 3-amino substitution provides nucleophilic character to the molecule while maintaining the basic properties of the pyridine nitrogen, whereas the 4-acetyl group introduces electrophilic reactivity that can be exploited in synthetic applications. This combination creates a molecule with balanced reactivity that can serve as either a nucleophile or an electrophile depending on reaction conditions and partners.

Research investigations have demonstrated that compounds containing similar structural motifs play important roles in medicinal chemistry applications, where the pyridine ring serves as a privileged scaffold for drug development. The specific arrangement of functional groups in this compound provides a foundation for structure-activity relationship studies and synthetic elaboration toward more complex molecular architectures. The compound's utility extends beyond simple synthetic applications to include its role as a model system for understanding fundamental aspects of heterocyclic chemistry.

Synthetic chemistry applications of this compound demonstrate its versatility as a building block for constructing more elaborate molecular structures. The presence of multiple reactive sites enables sequential functionalization strategies, condensation reactions, and cyclization processes that can generate diverse heterocyclic systems. These synthetic capabilities position the compound as a valuable intermediate in the preparation of complex organic molecules with potential applications across multiple research fields.

Chemical Significance Application Area
Bifunctional Reactivity Synthetic Intermediate
Heterocyclic Framework Medicinal Chemistry
Model System Structure-Activity Studies
Building Block Complex Synthesis

Registration and Identification Parameters

The compound this compound possesses well-established registration and identification parameters that facilitate its recognition and utilization within the global chemical database systems. The Chemical Abstracts Service registry number for the hydrochloride salt is 1185292-85-6, which provides unique identification within chemical literature and commercial databases. This registry number distinguishes the hydrochloride salt from the free base form, which carries the separate registry number 13210-52-1.

Molecular formula specifications indicate C₇H₉ClN₂O for the hydrochloride salt, reflecting the addition of hydrogen chloride to the base structure C₇H₈N₂O. The molecular weight calculations show 172.61 grams per mole for the hydrochloride salt compared to 136.15 grams per mole for the free base, confirming the incorporation of the hydrochloride component. The compound also possesses a Molecular Design Limited database number MFCD09878507, providing additional identification within specialized chemical databases.

International chemical identifier systems provide standardized representations of the compound's structure through Simplified Molecular Input Line Entry System and International Chemical Identifier formats. The Simplified Molecular Input Line Entry System representation for the free base is CC(=O)C1=C(C=NC=C1)N, while the International Chemical Identifier provides a more detailed structural description including connectivity and stereochemical information. These standardized representations enable automated database searching and structural comparison across different chemical information systems.

Physical property databases record specific values for key parameters including density measurements of 1.2±0.1 grams per cubic centimeter and boiling point determinations of 310.4±22.0 degrees Celsius at 760 millimeters of mercury for the free base compound. Flash point measurements indicate 141.5±22.3 degrees Celsius, providing important handling and storage information. These compiled data support proper identification and characterization of the compound across various research and commercial applications.

Identification Parameter Value/Specification
Chemical Abstracts Service Number (Hydrochloride) 1185292-85-6
Chemical Abstracts Service Number (Free Base) 13210-52-1
Molecular Formula (Hydrochloride) C₇H₉ClN₂O
Molecular Weight (Hydrochloride) 172.61 g/mol
Molecular Design Limited Number MFCD09878507
Density (Free Base) 1.2±0.1 g/cm³
Boiling Point (Free Base) 310.4±22.0°C at 760 mmHg
Flash Point (Free Base) 141.5±22.3°C

Properties

IUPAC Name

1-(3-aminopyridin-4-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-5(10)6-2-3-9-4-7(6)8;/h2-4H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRWXRYRZOGIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697040
Record name 1-(3-Aminopyridin-4-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-85-6
Record name 1-(3-Aminopyridin-4-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3-Aminopyridin-4-YL)ethanone hydrochloride, with the chemical formula C7_7H9_9ClN2_2O, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound is characterized by:

  • Molecular Weight : 172.6122 g/mol
  • Melting Point : Approximately 79-81°C
  • Solubility : Soluble in water and organic solvents
  • Structural Features : Contains a pyridine ring with an amino group and an ethanone moiety, which contributes to its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Klebsiella pneumoniae64 µg/mL

These findings suggest that the compound has particular efficacy against Gram-positive bacteria, while its activity against Gram-negative bacteria varies.

Antiviral Activity

In light of the COVID-19 pandemic, compounds with antiviral properties have gained prominence. Studies indicate that pyridine derivatives, including this compound, possess antiviral activities against several viruses. The presence of the pyridine nucleus enhances interaction with viral proteins, potentially inhibiting their replication.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Protein Binding : The compound can bind to specific proteins involved in microbial resistance mechanisms.
  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival, such as those involved in cell wall synthesis.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several pyridine derivatives, including this compound. The results highlighted its potential as a lead compound for developing new antibiotics due to its favorable MIC values against resistant strains .
  • Antiviral Research : Another investigation focused on the antiviral properties of pyridine-based compounds against SARS-CoV-2. The study found that derivatives similar to this compound exhibited promising inhibitory effects on viral replication .
  • Cytotoxicity Assessment : Research examining the cytotoxic effects of this compound revealed that it could selectively target cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of 1-(3-Aminopyridin-4-YL)ethanone exhibit significant antimicrobial activity. For instance, studies have shown that certain pyridine analogs demonstrate enhanced antibacterial effects against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes . The modification of the benzene ring in these compounds can lead to variations in their efficacy, suggesting that structural optimization could yield more potent antimicrobial agents.

Inhibition of Enzymatic Activity

The compound has also been investigated for its role as an inhibitor of specific enzymes. For example, pyridinylimidazole-type derivatives have been synthesized to target p38α MAP kinase, an enzyme implicated in inflammatory responses. These derivatives exhibited improved inhibitory activity compared to their parent compounds, indicating that modifications to the aminopyridine structure can enhance biological activity .

Potential in Cancer Treatment

The ability of 1-(3-Aminopyridin-4-YL)ethanone hydrochloride to inhibit key enzymes involved in cell signaling pathways positions it as a candidate for cancer treatment. By modulating the activity of proteins involved in tumor growth and metastasis, this compound could contribute to the development of novel anticancer therapies.

Role in Neurological Disorders

Emerging research suggests that compounds similar to 1-(3-Aminopyridin-4-YL)ethanone may play a role in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. This aspect warrants further investigation into their neuroprotective effects and potential use in conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies

Study Findings Applications
Study on Antimicrobial Activity Demonstrated significant antibacterial effects against resistant bacterial strains.Development of new antibiotics targeting resistant pathogens.
Enzyme Inhibition Research Identified improved p38α MAP kinase inhibitors derived from aminopyridine structures.Potential anti-inflammatory therapies.
Cancer Therapeutics ExplorationInvestigated the role of pyridinyl derivatives in inhibiting cell proliferation.Development of anticancer drugs targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Aminopyridin-4-YL)ethanone hydrochloride with structurally related ethanone hydrochloride derivatives, focusing on substituent positions, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications References
This compound Not specified C₇H₉ClN₂O ~188.62 (estimated) Pyridine ring: 3-NH₂, 4-COCH₃ Intermediate for kinase inhibitors; potential antimicrobial activity.
1-(2-Amino-4-Methoxyphenyl)ethanone hydrochloride 335104-63-7 C₉H₁₂ClNO₂ 201.65 Phenyl ring: 2-NH₂, 4-OCH₃ Pharmaceutical impurity standard; synthesis of hydroxamate derivatives.
1-(4-Aminophenyl)ethanone hydrochloride 41784-08-1 C₈H₁₀ClNO 171.63 Phenyl ring: 4-NH₂ Industrial-grade intermediate for pesticides and APIs; REACH/ISO certified.
1-(5-Amino-2-hydroxyphenyl)ethanone hydrochloride Not specified C₈H₁₀ClNO₂ 187.63 Phenyl ring: 5-NH₂, 2-OH Anti-inflammatory research; synthesized via hydroxylamine hydrochloride pathways.
Erlotinib Impurity 36 HCl Not specified C₂₄H₂₈ClN₃O₅ 447.92 Quinazolinyl-amino-phenyl group Pharmaceutical impurity profiling; quality control in drug manufacturing.

Key Structural and Functional Differences:

Substituent Position and Bioactivity: The pyridine-based structure of this compound distinguishes it from phenyl-substituted analogs (e.g., 1-(4-Aminophenyl)ethanone hydrochloride). Pyridine rings often enhance metabolic stability and binding affinity in drug candidates . Hydroxy and methoxy substituents (e.g., 1-(5-Amino-2-hydroxyphenyl)ethanone hydrochloride) improve solubility and modulate electronic effects, which are critical for anti-inflammatory activity .

Synthetic Pathways: Halogenation and Reduction: Compounds like 1-(2-Amino-4-Methoxyphenyl)ethanone hydrochloride are synthesized via bromination followed by hydrolysis (), whereas pyridine derivatives may involve condensation with aminoantipyrine (). Hydroxylamine Reactions: Hydroxylamine hydrochloride is a common reagent for introducing oxime or amino groups, as seen in the synthesis of 1-(4-substituted phenyl)ethanone oximes ().

Thermal Stability: Melting points vary significantly. For example, 1-(3-Hydroxy-4-methoxyphenyl)-2-(ethylamino)ethanone hydrochloride has a reported m.p. range of 190–257°C, with discrepancies attributed to polymorphic forms or impurities .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-aminopyridin-4-yl)ethanone hydrochloride typically involves:

  • Introduction of the ethanone group onto the pyridine ring.
  • Reduction or transformation of functional groups to yield the 3-aminopyridinyl substituent.
  • Formation of the hydrochloride salt to enhance stability and facilitate isolation.

Specific Preparation Routes

Palladium-Catalyzed Coupling and Reduction Method

A robust method involves the following steps:

  • Starting Material: 2-chloro-4-nitropyridine.
  • Coupling Reaction: React 2-chloro-4-nitropyridine with tributyl(1-ethoxyethylene)tin in the presence of Pd(PPh3)2Cl2 catalyst in N-methylpyrrolidone (NMP) solvent at 90°C for 3 hours under argon atmosphere. This step produces an intermediate compound with a nitro group on the pyridine ring.
  • Work-up: After reaction completion, the mixture is cooled, quenched with ice water, and extracted with ethyl acetate.
  • Acid Treatment: The organic phase is stirred overnight with 2M hydrochloric acid at room temperature to facilitate further transformation.
  • Reduction: The nitro group is reduced to an amino group by catalytic hydrogenation using Pd/C in methanol overnight.
  • Isolation: The product, 1-(3-aminopyridin-4-yl)ethanone, is isolated by evaporation and recrystallization, yielding 85% of the target compound.
  • Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid solution.

This method yields the hydrochloride salt with high purity and reproducibility and is suitable for scale-up due to its straightforward reaction conditions and moderate temperatures (room temperature to 90°C).

Alternative Synthetic Approaches

Though less directly reported for this exact compound, related aminopyridinyl ethanone derivatives have been synthesized via:

Reaction Conditions and Catalysts

  • Catalysts: Palladium complexes such as Pd(PPh3)2Cl2 are critical in coupling steps. For reduction, Pd/C under hydrogen atmosphere is preferred.
  • Solvents: NMP is used for coupling reactions due to its high boiling point and polarity. Methanol is common for hydrogenation steps.
  • Temperature: Coupling at 90°C; reduction at room temperature overnight.
  • Atmosphere: Inert atmosphere (argon or nitrogen) is maintained during sensitive coupling steps to prevent oxidation.

Yields and Purity

Step Yield (%) Notes
Coupling Reaction ~58 Based on 2-chloro-4-nitropyridine
Reduction to Amino Compound 85 Catalytic hydrogenation in methanol
Overall Yield (Hydrochloride Salt) High (not explicitly quantified) After acid treatment and isolation

Purity is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analytical Characterization

  • 1H NMR: Characteristic aromatic and amino proton signals confirm the structure.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
  • Melting Point: Typically around 196–197 °C for the hydrochloride salt, indicating high purity.

Summary Table of Preparation Method

Step No. Reagents/Conditions Reaction Type Yield (%) Remarks
1 2-chloro-4-nitropyridine, tributyl(1-ethoxyethylene)tin, Pd(PPh3)2Cl2, NMP, 90°C, 3h, argon Pd-catalyzed coupling 58 Formation of nitro intermediate
2 Pd/C, H2, methanol, room temperature, overnight Catalytic hydrogenation 85 Reduction of nitro to amino
3 2M HCl aqueous solution, room temperature, overnight Acid treatment/salt formation Not specified Conversion to hydrochloride salt

Q & A

Q. What are the recommended synthetic routes for 1-(3-Aminopyridin-4-YL)ethanone hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of a pyridine precursor. A plausible route starts with 4-acetylpyridine, where the 3-position is modified via nitration or halogenation followed by amination. For example:

Chlorination : React 4-acetylpyridine with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce a chlorine atom at the 3-position .

Amination : Substitute chlorine with an amine group using ammonia under high-pressure conditions or via catalytic hydrogenation with a palladium catalyst.

Salt Formation : Treat the free base with hydrochloric acid to form the hydrochloride salt.
Optimization Tips :

  • Use anhydrous conditions to prevent hydrolysis during chlorination.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and final product via recrystallization (ethanol/water) .

Q. Which analytical techniques are effective for assessing purity, and how should they be validated?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Detect impurities at 254 nm. Validate by spiking with known impurities (e.g., 3-chloro analogs) .
  • NMR : Compare 1^1H and 13^13C spectra with reference standards to confirm absence of residual solvents or unreacted intermediates.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns.
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (%RSD < 2%), and limit of detection (LOD < 0.1%) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Test solvent mixtures (e.g., ethanol/water, acetone/hexane) to identify optimal solubility.
  • Slow Evaporation : Dissolve the compound in a minimal volume of warm ethanol and allow slow evaporation at 4°C.
  • Anti-Solvent Diffusion : Add hexane to a saturated ethanol solution to induce crystallization.
  • Data Collection : Use SHELXL for structure refinement. For twinned crystals, employ the TWIN/BASF commands in SHELX .

Q. What considerations are critical for designing in vitro biological activity assays?

Methodological Answer:

  • Solubility : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffer (e.g., PBS). Confirm solubility via dynamic light scattering (DLS).
  • Cell Lines : Use HEK-293 or HepG2 cells for cytotoxicity screening (MTT assay). Include positive controls (e.g., doxorubicin).
  • Target Binding : Perform molecular docking studies (AutoDock Vina) to predict interactions with enzymes like kinases or GPCRs. Validate via surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

  • Recheck Assignments : Confirm NMR peak assignments using 2D experiments (COSY, HSQC). For IR, compare with computed spectra (DFT/B3LYP).
  • Twinned Crystals : Re-refine XRD data using SHELXL’s TWIN/BASF parameters. If ambiguity persists, collect data at higher resolution (≤1.0 Å) .
  • Dynamic Effects : Consider temperature-dependent NMR to identify conformational flexibility affecting spectral data .

Q. What strategies mitigate solubility challenges in pharmacological assays?

Methodological Answer:

  • Salt Selection : Test alternative counterions (e.g., mesylate, besylate) via pH-solubility profiling.
  • Co-Solvents : Use cyclodextrin complexes or PEG-based formulations.
  • Nanoparticle Dispersion : Prepare nanosuspensions via wet milling (particle size < 200 nm) and characterize via SEM .

Q. How can computational methods predict reactivity and stability?

Methodological Answer:

  • Reactivity : Perform DFT calculations (Gaussian 16) to model reaction pathways (e.g., hydrolysis at the acetyl group).
  • Degradation Studies : Simulate accelerated stability conditions (40°C/75% RH) and analyze via LC-MS to identify degradation products.
  • pKa Prediction : Use MarvinSketch to estimate ionization states affecting solubility (predicted pKa ~6.8 for the pyridinium ion) .

Q. How to quantify trace impurities from alternative synthetic routes?

Methodological Answer:

  • Impurity Profiling : Use UPLC-MS with a HILIC column for polar impurities.
  • Synthesis-Specific Byproducts : For routes involving chlorination, monitor 3-chloro analogs via MRM transitions (QDa detector).
  • Validation : Establish a calibration curve for each impurity (0.1–5% range) and assess inter-day precision .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(3-Aminopyridin-4-YL)ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopyridin-4-YL)ethanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.